1,1'-(Ethyne-1,2-diyl)dipyrene
Description
Ethyne-1,2-diyl (acetylene) derivatives are characterized by a rigid linear backbone formed by two sp-hybridized carbon atoms, enabling π-conjugation and applications in materials science. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its strong fluorescence and electronic properties. Combining pyrene moieties via an ethyne bridge likely enhances π-π stacking interactions, charge transport, and thermal stability, making such compounds candidates for organic electronics or sensors. However, specific data on synthesis, crystallography, or applications of 1,1'-(Ethyne-1,2-diyl)dipyrene are absent in the evidence, necessitating comparisons with structurally analogous compounds.
Properties
CAS No. |
33895-41-9 |
|---|---|
Molecular Formula |
C34H18 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(2-pyren-1-ylethynyl)pyrene |
InChI |
InChI=1S/C34H18/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H |
InChI Key |
XVBYBJIYCYODQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-pyrenyl)ethyne typically involves the coupling of pyrene derivatives through alkyne linkages. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts to facilitate the formation of the ethyne bond between two pyrene units. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods: While the industrial-scale production of bis(1-pyrenyl)ethyne is less common, the principles of the Sonogashira coupling can be adapted for larger-scale synthesis. This involves optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis(1-pyrenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethyne linkage to an ethylene or ethane linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce functional groups onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Bis(1-pyrenyl)ethylene or bis(1-pyrenyl)ethane.
Substitution: Halogenated pyrene derivatives.
Scientific Research Applications
Bis(1-pyrenyl)ethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger π-conjugated systems and metal-organic frameworks (MOFs).
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in photodynamic therapy and as a sensor for detecting biological molecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells
Mechanism of Action
The mechanism of action of bis(1-pyrenyl)ethyne is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to the extended π-conjugation, which allows for efficient absorption and emission of light. This property is exploited in applications such as bioimaging and sensing. The molecular targets and pathways involved include interactions with biological molecules that can quench or enhance fluorescence, depending on the environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several ethyne-1,2-diyl derivatives with distinct functional groups and applications. Below is a detailed comparison:
Key Findings
Structural Flexibility vs. Rigidity :
- 4,4′-(Ethyne-1,2-diyl)diphthalic anhydride and its analogs (e.g., EBPA) introduce cross-linking sites into polymers while maintaining thermal stability (~350°C melting point) .
- In contrast, 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde leverages aldehyde reactivity to form covalent organic frameworks (COFs) with precise pore structures .
Functional Group-Directed Applications :
- Nitrile derivatives (e.g., 4,4'-(Ethyne-1,2-diyl)dibenzonitrile) are suited for optoelectronics due to electron-withdrawing CN groups .
- Carboxylic acid derivatives (e.g., 2,2'-(Ethyne-1,2-diyl)dibenzoic acid) act as ligands for metal-organic frameworks (MOFs) .
Synthetic Accessibility: Ethyne-linked compounds are often synthesized via Sonogashira coupling (e.g., 2,2'-(Ethyne-1,2-diyl)dibenzoic acid) , while anhydrides like 4,4′-(Ethyne-1,2-diyl)diphthalic anhydride are commercially available .
Thermal and Chemical Stability :
- Anhydride derivatives exhibit superior thermal stability (melting points >300°C) compared to aldehyde or nitrile analogs, making them ideal for high-temperature polymer applications .
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